molecular formula C19H19N3O7S B2400163 3,4,5-trimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923395-09-9

3,4,5-trimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2400163
CAS RN: 923395-09-9
M. Wt: 433.44
InChI Key: NNZDNOCUCIVPPA-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has attracted much attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Anticancer Activity

A study conducted by Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of substituted benzamides, including compounds structurally related to 3,4,5-trimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The activity was compared to etoposide, a reference drug, showing that some derivatives had higher anticancer activities (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

Suresh Kumar et al. (2013) synthesized novel sulfonyl derivatives based on isopropyl thiazole and 1,3,4-oxadiazoles. These compounds were characterized for their antibacterial, antifungal, and antitubercular activities. The study found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antimicrobial and antitubercular agents (Suresh Kumar et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

Zhang et al. (2016) investigated novel iridium(III) complexes with 1,3,4-oxadiazole-substituted amide ligands for their application in green phosphorescent organic light-emitting diodes (OLEDs). These complexes showed high photoluminescence quantum yields and excellent performance in OLEDs, indicating the potential of oxadiazole-substituted compounds in enhancing the efficiency and stability of OLED devices (Zhang et al., 2016).

Corrosion Inhibition

Ammal et al. (2018) explored the corrosion inhibition properties of benzimidazole-bearing 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The study demonstrated that these compounds effectively inhibit corrosion, with their adsorption characteristics suggesting a mixed mechanism of physisorption and chemisorption on the steel surface. This research opens avenues for the application of similar compounds in corrosion protection (Ammal et al., 2018).

properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18(23)20-19-22-21-16(29-19)11-30(24,25)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZDNOCUCIVPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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